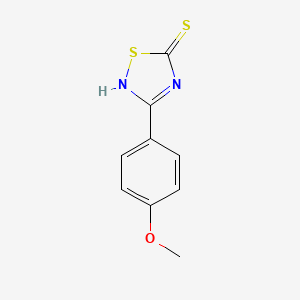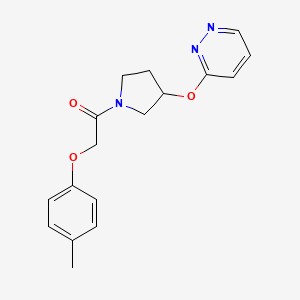
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a chemical compound that is used in scientific research. It is a potent and selective inhibitor of a protein called PDE10A, which is involved in the regulation of dopamine and cAMP signaling pathways.
Applications De Recherche Scientifique
Amine-Constrained Pyridazinone Histamine H3 Receptor Antagonists
A study by Sundar et al. (2011) discusses a series of constrained amine analogs of a potent H3R antagonist, leading to the identification of a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides. These compounds were synthesized to improve pharmacokinetic profiles, which could suggest potential applications in designing receptor antagonists with improved drug-like properties for neurological or inflammatory conditions (Sundar et al., 2011).
Magnesium and Zinc Complexes with N,O-Bidentate Ligands
Wang et al. (2012) explored magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands for the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and lactide (L-LA). This indicates potential applications in polymer synthesis, offering insights into the utilization of pyridine derivatives in catalysis for polymerization processes (Wang et al., 2012).
DNA Binding and Cytotoxicity of Cu(II) Complexes
Kumar et al. (2012) synthesized and characterized Cu(II) complexes of tridentate ligands, demonstrating DNA binding propensity and cytotoxicity against different cancer cell lines. This suggests potential applications in the development of chemotherapeutic agents and DNA interaction studies (Kumar et al., 2012).
Pt-Catalyzed Cyclization for Heterocycle Synthesis
Smith et al. (2007) described a Pt(II)-catalyzed method for synthesizing indolizines, pyrrolones, and indolizinones, indicating the utility of pyridine derivatives in facilitating the synthesis of complex heterocycles. This research highlights potential applications in pharmaceuticals and materials science (Smith et al., 2007).
Synthesis and Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives
Attaby et al. (2006) reported on the synthesis and evaluation of antiviral activities of pyrazolo[3,4-b]pyridine derivatives, providing a foundation for the development of new antiviral agents. This study underscores the potential of pyridine-based compounds in antiviral drug development (Attaby et al., 2006).
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)22-12-17(21)20-10-8-15(11-20)23-16-3-2-9-18-19-16/h2-7,9,15H,8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMYCRHRLXEHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)


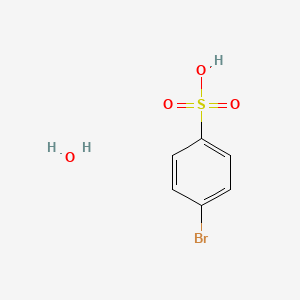
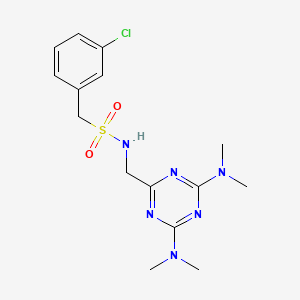
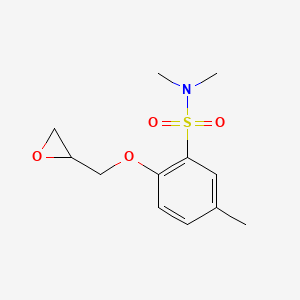

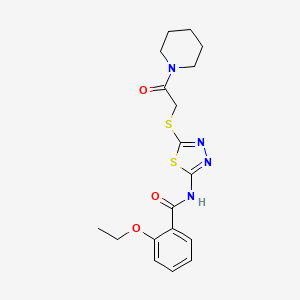
![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)
